Indirubin (Standard)

Description

INDIRUBIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

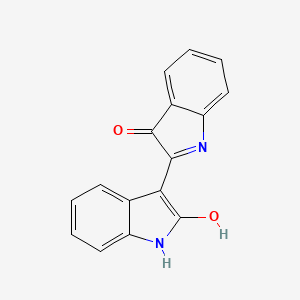

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-1H-indol-3-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLNPCNGMHKCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026053, DTXSID501026052 | |

| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-41-4, 397242-72-7, 906748-38-7 | |

| Record name | Indirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoindirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indirubin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indirubin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOINDIRUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDIRUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indirubin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374), a natural bis-indole alkaloid, is the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, which has been historically used for the treatment of chronic myelogenous leukemia.[1] Modern scientific investigation has identified indirubin and its synthetic derivatives as potent inhibitors of several key protein kinases involved in cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the molecular mechanisms by which indirubin exerts its anticancer effects, with a focus on its primary molecular targets, the modulation of critical signaling pathways, and the resulting cellular outcomes.

Core Mechanism of Action: Multi-Kinase Inhibition

Indirubin and its derivatives exert their biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of several protein kinases. This inhibitory action disrupts downstream signaling cascades that are crucial for cell cycle progression and cell survival. The primary molecular targets of indirubin are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[2][3]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[4] Indirubin and its analogues have been identified as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK5.[2][5] By binding to the ATP-binding pocket of these kinases, indirubin prevents the phosphorylation of key substrates, such as the retinoblastoma protein (pRb), which is necessary for cell cycle progression.[6] This inhibition leads to cell cycle arrest, predominantly at the G1/S and G2/M phases, thereby halting cancer cell proliferation.[6][7]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is another serine/threonine kinase that is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation. Indirubins are powerful inhibitors of GSK-3β.[3] The inhibition of GSK-3β by indirubin can contribute to its anticancer effects by modulating signaling pathways such as the Wnt/β-catenin pathway.

Data Presentation: Inhibitory Activity of Indirubin and Its Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) of indirubin and its derivatives against various protein kinases and cancer cell lines.

Table 1: IC50 Values of Indirubin and Derivatives Against Protein Kinases

| Compound | Kinase | IC50 (µM) |

| Indirubin | CDK1 | 9 |

| Indirubin | CDK5 | 5.5 |

| Indirubin | GSK-3β | 0.6 |

| Indirubin-3'-monoxime | CDK1/cyclin B | ≥5 |

| Indirubin-3'-monoxime | CDK2/cyclin A | 0.44 |

| Indirubin-3'-monoxime | CDK2/cyclin E | 0.18 |

| E804 | c-Src | 0.43[1][8] |

| E804 | CDK1/cyclin B | 1.65[1] |

| E804 | CDK2/cyclin A | 0.54[1] |

| E804 | CDK2/cyclin E | 0.21[1] |

Table 2: IC50 Values of Indirubin Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 5'-NIO | A549 | Lung Carcinoma | 1.2 |

| 5'-NIO | SNU-638 | Stomach Carcinoma | 2.5 |

| 5'-NIO | HT-1080 | Fibrosarcoma | 3.1 |

| 5'-NIO | RK3E-ras | Rat Kidney Epithelial (k-ras transformed) | 1.0 |

| 5'-FIO | A549 | Lung Carcinoma | 5.6 |

| 5'-FIO | SNU-638 | Stomach Carcinoma | 8.2 |

| 5'-FIO | HT-1080 | Fibrosarcoma | 12.2 |

| 5'-FIO | RK3E-ras | Rat Kidney Epithelial (k-ras transformed) | 6.4 |

| 5'-TAIO | A549 | Lung Carcinoma | 4.3 |

| 5'-TAIO | SNU-638 | Stomach Carcinoma | 6.1 |

| 5'-TAIO | HT-1080 | Fibrosarcoma | 9.8 |

| 5'-TAIO | RK3E-ras | Rat Kidney Epithelial (k-ras transformed) | 4.7 |

Modulation of Key Signaling Pathways

Beyond direct kinase inhibition, indirubin and its derivatives modulate several critical signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell survival and proliferation.[1] Indirubin derivatives, such as E804, have been shown to potently block this constitutive STAT3 signaling.[1][8] This is achieved, at least in part, through the direct inhibition of upstream kinases like Src.[1][8] Inhibition of the Src-STAT3 pathway leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.[1][8]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival.[9] Constitutive NF-κB activation is a hallmark of many cancers and contributes to resistance to apoptosis. Indirubin has been shown to suppress NF-κB activation induced by various stimuli.[10] It achieves this by inhibiting the IκBα kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[10] By preventing IκBα degradation, indirubin blocks the nuclear translocation of NF-κB and the transcription of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.[10]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has been implicated in both tumor promotion and suppression depending on the cellular context and the activating ligand.[11] Indirubin and indigo (B80030) have been identified as potent endogenous ligands for AhR.[3] The interaction of indirubin with AhR can lead to its nuclear translocation and the transcription of target genes. While the precise role of AhR activation in the anticancer effects of indirubin is complex and still under investigation, some studies suggest that AhR-mediated upregulation of the cell cycle inhibitor p27Kip1 may contribute to the cytostatic effects of certain indirubin derivatives.

Cellular Consequences

The multi-targeted inhibition of key kinases and modulation of signaling pathways by indirubin culminate in two primary cellular outcomes in cancer cells: cell cycle arrest and apoptosis.

Cell Cycle Arrest

As a direct consequence of CDK inhibition, cancer cells treated with indirubin undergo cell cycle arrest, primarily in the G1/S and G2/M phases.[6] This prevents the cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

Apoptosis

Indirubin induces apoptosis, or programmed cell death, through multiple mechanisms. The inhibition of pro-survival pathways like STAT3 and NF-κB, leading to the downregulation of anti-apoptotic proteins, is a major contributor.[1][10] Additionally, some indirubin derivatives have been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of indirubin.

In Vitro Kinase Assay

Objective: To determine the IC50 value of indirubin or its derivatives against a specific protein kinase.

Materials:

-

Recombinant active kinase (e.g., CDK2/Cyclin A)

-

Kinase-specific substrate (e.g., Histone H1)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT)

-

[γ-³²P]ATP

-

Indirubin derivative stock solution (in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the kinase substrate, and the recombinant kinase.

-

Add varying concentrations of the indirubin derivative or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

Objective: To assess the effect of indirubin on the phosphorylation status of target proteins (e.g., STAT3, pRb) in cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Indirubin derivative

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagents

Procedure:

-

Seed cancer cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indirubin derivative or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using ECL detection reagents and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of indirubin on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Indirubin derivative

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the indirubin derivative or vehicle control for the desired time.

-

Harvest the cells (including any floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by indirubin.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Indirubin derivative

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Treat cells with the indirubin derivative or vehicle control for the desired time.

-

Harvest the cells (including the supernatant containing apoptotic bodies) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

Indirubin and its derivatives represent a promising class of anticancer agents with a multi-targeted mechanism of action. By primarily inhibiting CDKs and GSK-3β, and modulating key signaling pathways such as STAT3 and NF-κB, these compounds effectively induce cell cycle arrest and apoptosis in a variety of cancer cell types. The detailed understanding of their molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development and optimization of indirubin-based therapies for cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indirubin, an Active Component of Indigo Naturalis, Exhibits Inhibitory Effects on Leukemia Cells via Targeting HSP90AA1 and PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia [frontiersin.org]

- 10. The Aryl Hydrocarbon Receptor and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Indirubin's Therapeutic Potential in Neurodegenerative Diseases: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374), a naturally occurring bis-indole alkaloid, and its derivatives are emerging as a promising class of therapeutic compounds for a range of neurodegenerative diseases. Historically used in traditional Chinese medicine, indirubins are potent inhibitors of several key protein kinases implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Their neuroprotective effects stem from the modulation of complex intracellular signaling cascades that govern neuronal survival, inflammation, and plasticity.

This in-depth technical guide provides a comprehensive overview of the core signaling pathways modulated by indirubin and its derivatives in the context of neurodegeneration. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions to facilitate further research and drug development in this critical area.

Core Signaling Pathways Modulated by Indirubin

Indirubin and its derivatives exert their neuroprotective effects by targeting multiple key signaling pathways that are often dysregulated in neurodegenerative diseases. The primary mechanisms of action involve the inhibition of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β), alongside the modulation of the PI3K/Akt survival pathway and anti-inflammatory pathways.

GSK-3β and CDK5 Signaling in Neurodegeneration

Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) are two serine/threonine kinases that play pivotal roles in neuronal function. However, their aberrant activation is a central pathological feature in many neurodegenerative disorders, contributing to neuronal apoptosis, neuroinflammation, and the formation of hallmark protein aggregates.

In Alzheimer's disease, both GSK-3β and CDK5 are implicated in the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs), a key pathological hallmark of the disease. Indirubins have been shown to be potent inhibitors of both GSK-3β and CDK5, thereby reducing tau hyperphosphorylation.

In Parkinson's disease, GSK-3β activation has been linked to dopaminergic neuron loss. By inhibiting GSK-3β, indirubins can protect these neurons from degeneration.

The following diagram illustrates the central role of GSK-3β and CDK5 in neurodegeneration and the inhibitory action of Indirubin.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in neurons. Activation of this pathway promotes cell survival, growth, and proliferation while inhibiting apoptosis. In the context of neurodegenerative diseases, the PI3K/Akt pathway is often suppressed, contributing to neuronal cell death.

Indirubin has been shown to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK-3β, while promoting the activity of anti-apoptotic proteins like Bcl-2. This ultimately leads to enhanced neuronal survival and protection against neurotoxic insults.

The diagram below outlines the mechanism by which Indirubin promotes neuroprotection through the PI3K/Akt signaling pathway.

Anti-inflammatory Signaling Pathways

Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. Activated microglia and astrocytes release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which contribute to neuronal damage.

Indirubin and its derivatives have demonstrated potent anti-inflammatory properties. One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition by indirubins leads to a significant reduction in the production of pro-inflammatory cytokines.

The following diagram depicts the anti-inflammatory action of Indirubin through the inhibition of the NF-κB pathway.

Quantitative Data on Indirubin and Derivatives

The neuroprotective potential of indirubin derivatives is closely linked to their ability to inhibit key kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indirubin derivatives against CDK5 and GSK-3β, as well as their effective concentrations in neuroprotective models.

| Derivative | Target Kinase | IC50 | Reference |

| Indirubin | CDK5 | 5.5 µM | |

| GSK-3β | 600 nM | ||

| Indirubin-3'-monoxime (I3M) | CDK5/p25 | 180 nM | |

| GSK-3β | 20 nM | ||

| 7-Bromoindirubin-3'-oxime (7Bio) | CDK1 | 22 µM | |

| CDK5 | 33 µM | ||

| GSK-3β | 32 µM | ||

| Indirubin-5-sulfonate | CDK1/cyclin B | 55 nM | |

| CDK2/cyclin A | 35 nM | ||

| CDK5/p35 | 65 nM |

| Derivative | Experimental Model | Neuroprotective Effect | Effective Concentration/Dose | Reference |

| Indirubin-3'-monoxime (I3M) | SH-SY5Y cells treated with Aβ₂₅₋₃₅ | Attenuated Aβ₂₅₋₃₅-induced cell death in a dose-dependent manner. | Not specified | |

| Indirubin-3'-oxime (I3O) | SH-SY5Y cells treated with H₂O₂ | Prevents H₂O₂-induced neuronal apoptosis. | 0.3 - 3 µM | |

| PC12 cells treated with 6-OHDA | Prevented 6-OHDA-induced neurotoxicity. | Not specified | ||

| 7-Bromoindirubin-3'-oxime (7Bio) | Aβ oligomer-induced mouse model of Alzheimer's disease | Prevented impairments in spatial cognition and recognition. | 2.3–23.3 μg/kg | |

| Aβ oligomer-induced mouse model of Alzheimer's disease | Potently inhibited Aβ oligomer-induced neuroinflammation and synaptic damage. | 2.3–23.3 μg/kg |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of indirubin derivatives for neuroprotection.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol provides a general guideline for assessing the neuroprotective effects of indirubin derivatives against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

1. Cell Culture and Plating:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

-

Prepare stock solutions of the indirubin derivatives in dimethyl sulfoxide (B87167) (DMSO).

-

Pre-treat the cells with various concentrations of the indirubin derivative for a specified period (e.g., 2 hours).

-

Induce neuronal damage by adding a neurotoxic agent, such as hydrogen peroxide (H₂O₂) to a final concentration of 150 µM or Aβ oligomers.

-

Include control wells with untreated cells, cells treated with the neurotoxin alone, and cells treated with the indirubin derivative alone.

3. MTT Assay:

-

After the desired incubation period (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Plot the cell viability against the concentration of the indirubin derivative to determine the neuroprotective effect.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This general protocol is suitable for determining the IC50 value of indirubin derivatives against specific kinases like CDK5 and GSK-3β.

1. Reagent Preparation:

-

Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km of the kinase for ATP.

-

Dilute the kinase and its specific substrate to their final desired concentrations in the kinase buffer.

-

Prepare a concentrated stock solution of the indirubin derivative in 100% DMSO and perform serial dilutions.

2. Assay Procedure:

-

Add a small volume (e.g., 1 µL) of the serially diluted indirubin derivative or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.

-

Add the kinase and substrate mixture to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the remaining ATP by adding a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).

-

Measure the luminescence signal using a plate reader.

3. Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit the data

The Structure-Activity Relationship of Indirubin and Its Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indirubin (B1684374), a naturally occurring bis-indole alkaloid, has garnered significant attention in medicinal chemistry due to its potent biological activities, particularly as an inhibitor of various protein kinases.[1][2] Originally identified as the active component in a traditional Chinese medicine preparation for chronic myelocytic leukemia, indirubin has become a valuable lead compound for the development of novel therapeutics targeting a range of diseases, including cancer and neurodegenerative disorders.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of indirubin and its derivatives, offering insights into the key structural modifications that govern their potency and selectivity. This document details the core indirubin scaffold, summarizes quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the key signaling pathways modulated by this class of compounds.

The Indirubin Core and Key Structural Modifications

The fundamental structure of indirubin consists of two indole (B1671886) rings linked by a double bond. The SAR of indirubin derivatives is primarily determined by substitutions at several key positions on these rings, most notably at the N1, C5, C6, C7, and C3' positions.[2] Modifications at these sites have been shown to significantly influence the compound's binding affinity to the ATP-binding pocket of target kinases, as well as its solubility and overall pharmacological profile.

A general workflow for the SAR study of indirubin derivatives is depicted below.

Structure-Activity Relationship Insights

The inhibitory potency of indirubin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of protein kinases.

Substitutions at C5 and C6

Modifications at the C5 and C6 positions of the indirubin scaffold have been extensively explored to enhance potency and selectivity.

-

Halogenation: The introduction of a bromine atom at the C6 position, as seen in 6-bromoindirubin, significantly enhances inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β).

-

Nitro Group: The addition of a nitro group at the C5 position has been shown to yield potent anti-proliferative effects in various human cancer cell lines.

The Role of the 3'-Oxime Group

A crucial modification to the indirubin core has been the introduction of a 3'-oxime group. This alteration generally improves the potency and selectivity of the derivatives. The oxime moiety can also serve as a handle for further chemical modifications to improve physicochemical properties such as solubility.

The Impact of C7 Substitution

Substitution at the C7 position can dramatically alter the kinase inhibitory profile of indirubin derivatives. For instance, the presence of a bromine atom at C7 in 7-bromoindirubin-3'-oxime (7BIO) leads to a significant shift in target selectivity away from the typical CDK and GSK-3β targets towards kinases like FLT3, DYRK1A, and DYRK2.

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activities of selected indirubin derivatives against key protein kinases and their anti-proliferative effects on various cancer cell lines.

Table 1: Inhibitory Activity (IC50) of Indirubin Derivatives Against Protein Kinases

| Compound | CDK1/cyclin B (µM) | CDK2/cyclin A (µM) | CDK5/p25 (µM) | GSK-3β (µM) | Src (µM) |

| Indirubin | - | - | - | - | - |

| Indirubin-3'-monoxime | 0.18 - 0.44 | - | - | - | - |

| 6-Bromoindirubin-3'-oxime (BIO) | - | - | - | Potent inhibitor | - |

| 7-Bromoindirubin-3'-oxime (7BIO) | 22 | - | 33 | 32 | - |

| E804 | - | - | - | - | 0.43 |

| Indirubin-5-sulfonate | - | - | - | Activity reported | - |

Note: A hyphen (-) indicates that data was not available in the cited sources.

Table 2: Anti-proliferative Activity (IC50) of Indirubin Derivatives in Cancer Cell Lines

| Compound | K562 (µM) | A549 (µM) | Hep-G2 (µM) | SW480 (µM) |

| Indirubin | - | - | - | - |

| Indirubin-3'-monoxime | - | - | - | - |

| Derivative 4a | 24.96 | - | - | - |

| Derivative 4f | 1.35 | - | 1.90 | 1.65 |

| Derivative 3 | - | 0.363 - 12.990 | 0.363 - 12.990 | 0.363 - 12.990 |

| Derivative 4 | - | 0.363 - 12.990 | 0.363 - 12.990 | 0.363 - 12.990 |

Note: "Derivative 4a", "Derivative 4f", "Derivative 3", and "Derivative 4" refer to specific synthetic derivatives described in the referenced literature.

Modulated Signaling Pathways

Indirubin and its derivatives exert their cellular effects by interfering with key signaling pathways that regulate cell cycle progression, proliferation, and survival.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are pivotal regulators of the cell cycle, and their aberrant activity is a common feature of many cancers. Indirubin derivatives act as ATP-competitive inhibitors of CDKs, leading to cell cycle arrest, predominantly in the G1/S and G2/M phases, and subsequent apoptosis.

References

- 1. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New perspective on the dual functions of indirubins in cancer therapy and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Indirubin: A Technical Guide to Natural Sources, Synthesis, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374) is a naturally occurring bis-indole alkaloid and a structural isomer of the well-known dye, indigo (B80030).[1][2] Historically, it has been a component of traditional Chinese medicine formulations like Danggui Luhui Wan and Indigo naturalis (Qing Dai), used to treat various chronic inflammatory diseases and certain types of leukemia.[3][4][5][6] Its potent biological activities, primarily as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), have positioned it as a significant lead compound in modern drug discovery, particularly in oncology and neurodegenerative disease research.[3][4]

This technical guide provides an in-depth overview of the natural sources of indirubin, its biosynthesis, and detailed methodologies for its extraction and chemical synthesis. It is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of indirubin and its derivatives for therapeutic applications.

Natural Sources and Biosynthesis

Indirubin is found as a minor component alongside indigo in various indigo-producing plants. The primary natural sources include:

-

Polygonum tinctorium [11]

In these plants, indirubin is not present in its final form but is generated from glycosylated precursors during the extraction process.[11] The biosynthetic pathway begins with the amino acid tryptophan. In the plant, tryptophan is converted to indican (B1671873) (indoxyl-β-D-glucoside).[6] During extraction, enzymatic hydrolysis of indican releases indoxyl. The subsequent oxidation and condensation of these indoxyl molecules can lead to the formation of both indigo and indirubin.[6][8] The formation of indirubin specifically involves the condensation of one molecule of indoxyl with one molecule of isatin (B1672199), which is an oxidation product of indoxyl.[8][12]

Data Presentation: Indirubin Content in Natural Sources

The concentration of indirubin in plant sources is generally low and can vary significantly based on species, growing conditions, and harvesting time.

| Plant Source | Typical Indirubin Content | Notes |

| Isatis tinctoria (Woad) | Up to 5% of total indigoid pigments | The ratio of indirubin to indigo is influenced by extraction conditions.[6] |

| Indigofera tinctoria | Variable, often lower than Isatis | Yields are dependent on the fermentation and oxidation process.[10] |

| Indigo naturalis (Qing Dai) | 0.12% extraction ratio achieved via specific methods | This is a processed powder derived from indigo-producing plants.[13] |

Extraction from Natural Sources

The extraction of indirubin from plant material is a multi-step process that involves liberating the indoxyl precursor, followed by its conversion and subsequent purification of the target molecule. Traditional methods rely on fermentation, while modern techniques employ optimized solvent-based extractions.

Experimental Protocol: Ultrasound-Assisted Extraction from Isatis indigotica

This protocol is based on a method optimized for the simultaneous extraction of indigo and indirubin, employing response surface methodology.[14]

1. Material Preparation:

-

Dry the leaves of Isatis indigotica and grind them into a fine powder.

2. Extraction:

-

Place 0.50 g of the leaf powder into a 50 mL centrifuge tube.

-

Add 17 mL of 80% (v/v) methanol (B129727) solution (a solid-to-liquid ratio of 1:34 g/mL).

-

Perform the extraction in an ultrasonic cleaning bath at a temperature of 41°C for 25 minutes.[14] Use recycled water to maintain a constant temperature.

3. Isolation and Purification:

-

After extraction, centrifuge the mixture to pellet the plant debris.

-

Collect the supernatant (filtrate).

-

Filter the supernatant through a 0.45-µm filter before analysis.

4. Analysis:

-

Quantify the indirubin content using High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions:

subgraph "Preparation" {

node [fillcolor="#FBBC05", fontcolor="#202124"];

Start [label="Dried Isatis Leaves", shape=ellipse];

Grind [label="Grind to Powder"];

Start -> Grind;

}

subgraph "Extraction" {

node [fillcolor="#34A853", fontcolor="#FFFFFF"];

Mix [label="Mix with 80% Methanol\n(1:34 g/mL)"];

Ultrasound [label="Ultrasonication\n(41°C, 25 min)"];

Grind -> Mix;

Mix -> Ultrasound;

}

subgraph "Isolation & Analysis" {

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

Centrifuge [label="Centrifuge"];

Filter[label="Filter Supernatant\n(0.45 µm)"];

HPLC [label="HPLC Analysis", shape=parallelogram];

Ultrasound -> Centrifuge;

Centrifuge -> Filter;

Filter -> HPLC;

}

}

Data Presentation: Comparison of Extraction Methods

| Method | Plant Source | Key Parameters | Yield/Efficiency | Reference |

| Fermentation | B. cusia (fresh) | Soaking in water for 24 hours. | 0.005 g indigo/g fresh leaves (indirubin is a component). | [10] |

| Maceration & Soaking | I. tinctoria | Soaking cut leaves in water for 24h, followed by Ca(OH)₂ addition and aeration. | Qualitative; yields two major pigments (indigo and indirubin). | [9] |

| Ultrasound-Assisted | I. indigotica | 80% Methanol, 25 min, 41°C, 1:34 g/mL solid/liquid ratio. | Optimized yield of 116.42% ± 1.27% relative to a reference. | [14] |

| Hot Water Extraction | Isatis species | 60°C water, followed by pH adjustment to >10 for oxidation. | Method is sensitive to oxygen and light. | [8] |

Chemical Synthesis of Indirubin

Chemical synthesis offers a reliable and scalable alternative to extraction from natural sources, allowing for the production of indirubin and a wide array of its derivatives for structure-activity relationship (SAR) studies.

Synthesis Strategies

Several synthetic routes to indirubin have been developed:

-

Condensation of Isatin and Indoxyl (Baeyer Method): This is the classical approach, involving the base-catalyzed condensation of isatin with 3-indoxyl, which is often generated in situ.[15]

-

Reductive Coupling of Isatins: A one-step method where isatin is reductively coupled with a reducing agent like potassium borohydride (B1222165) (KBH₄) to form indirubin.[16]

-

Direct Synthesis from Indoles: A modern approach that uses a molybdenum hexacarbonyl and cumene (B47948) peroxide system to convert indoles into an indoxyl intermediate, which then dimerizes to form indirubin. Lowering the reaction temperature favors the formation of indirubin over indigo.[1][15][17]

Experimental Protocol: Tunable Synthesis of Indirubin from Indole

This protocol describes a general procedure for synthesizing indirubin from an indole starting material, where temperature is used to control the selectivity for indirubin over indigo.[1][15]

1. Materials:

-

Indole (or substituted indole)

-

Molybdenum hexacarbonyl (Mo(CO)₆)

-

Acetic acid

-

t-Butanol

-

80% Cumene peroxide in cumene

-

Methanol (cold)

2. Reaction Setup:

-

To a round-bottom flask, add the indole (5 mmol), Mo(CO)₆ (0.1 mmol), acetic acid (0.1 mmol), and t-butanol (10.9 mL).

-

Stir the mixture to ensure homogeneity.

3. Reaction Execution:

-

Add 80% cumene peroxide in cumene (11 mmol) to the flask.

-

Allow the flask to stir under one of the following conditions to tune selectivity:

4. Work-up and Isolation:

-

After the reaction period, allow the flask to cool to room temperature.

-

Filter the resulting solid precipitate through a Buchner funnel.

-

Wash the solid precipitate with cold methanol until the filtrate runs clear.

-

The resulting solid is a mixture of indirubin and indigo, with the ratio dependent on the reaction temperature. Further purification can be achieved by column chromatography.

Data Presentation: Comparison of Synthesis Methods

| Synthesis Method | Starting Materials | Key Features | Typical Yield | Reference |

| Condensation | Isatin, 3-Indoxyl (or its acetate) | Classical, versatile for derivatives. | Good yields, but can produce by-products. | [15][18] |

| Reductive Coupling | Isatin, KBH₄ | Simple, one-step procedure. | Yields vary; 11 derivatives obtained easily. | [16] |

| Direct from Indoles | Indole, Mo(CO)₆, Peroxide | Tunable selectivity (indirubin vs. indigo) via temperature.[1][15][17] | Robust at 5 mmol scale, successfully scaled to 100 mmol. | [1][15] |

| Sequential Build-Up | Isatins, 2-thioxothiazolidin-4-one | Avoids indigo as a by-product. | Improved synthesis for specific derivatives. | [18] |

Biological Activity and Signaling Pathways

Indirubin's primary mechanism of therapeutic action is the competitive inhibition of the ATP-binding pocket of several protein kinases. This activity disrupts cellular signaling pathways crucial for cell proliferation and survival.

Key Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): Indirubin is a potent inhibitor of CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, and CDK4/cyclin D1. By inhibiting CDKs, indirubin blocks cell cycle progression, typically causing an arrest in the G2/M phase.[3]

-

Glycogen Synthase Kinase-3β (GSK-3β): Inhibition of GSK-3β is linked to potential treatments for neurodegenerative diseases like Alzheimer's and for certain cancers.[3][4]

-

Other Kinases: The indirubin scaffold has been shown to inhibit other kinases, including c-Src and VEGFR-2, contributing to its anti-angiogenic and anti-tumor effects.[4]

Conclusion

Indirubin remains a molecule of high interest in medicinal chemistry and drug development due to its potent and diverse biological activities. While extraction from natural sources provides a traditional route to the compound, modern chemical synthesis methods offer superior scalability, purity, and the flexibility to generate novel derivatives with improved pharmacological profiles. The detailed protocols and comparative data presented in this guide aim to equip researchers with the foundational knowledge required to efficiently source or synthesize indirubin for their scientific investigations, ultimately accelerating the translation of this promising natural product into new therapeutic agents.

References

- 1. A tunable synthesis of indigoids: targeting indirubin through temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indirubin - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mskcc.org [mskcc.org]

- 6. EP1340745A1 - Indirubin derivatives and their use for the treatment of cancer - Google Patents [patents.google.com]

- 7. Plant P450 forms indigo and indirubin when expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbes Associated to Dyer’s woad (Isatis tinctoria L.): Pigment Extraction, Dyeing and Cultivation with Non-toxic Inputs. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thaiscience.info [thaiscience.info]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. Indirubin as a red hair Colourant from Indigofera tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extraction of Indirubin from Indigo Naturalis and Its Antioxidant Activity [zkxb.jsu.edu.cn]

- 14. Optimization of ultrasound-assisted extraction of indigo and indirubin from Isatis indigotica Fort. and their antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A tunable synthesis of indigoids: targeting indirubin through temperature - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00400C [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. A tunable synthesis of indigoids: targeting indirubin through temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Indirubin as a Glycogen Synthase Kinase-3β (GSK-3β) Inhibitor in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to the formation of neurofibrillary tangles (NFTs). Glycogen (B147801) synthase kinase-3β (GSK-3β) is a key serine/threonine kinase implicated in the pathogenesis of AD, as it plays a crucial role in the hyperphosphorylation of tau. Consequently, GSK-3β has emerged as a promising therapeutic target for AD. Indirubin (B1684374), a natural bis-indole alkaloid, and its derivatives have been identified as potent inhibitors of GSK-3β. This technical guide provides an in-depth overview of the role of indirubin and its analogs as GSK-3β inhibitors in preclinical models of Alzheimer's disease. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Glycogen synthase kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that is a pivotal regulator of numerous cellular processes. In the context of Alzheimer's disease, hyperactivation of GSK-3β is a central event that leads to the abnormal hyperphosphorylation of the microtubule-associated protein tau.[1] This hyperphosphorylation causes tau to detach from microtubules, leading to microtubule destabilization and the aggregation of tau into paired helical filaments, the primary component of neurofibrillary tangles (NFTs).[1] Furthermore, GSK-3β activity has been linked to the production of amyloid-beta (Aβ) peptides, the main constituent of senile plaques.[2] Given its central role in AD pathology, the inhibition of GSK-3β represents a key therapeutic strategy.

Indirubins, a class of naturally occurring indigo (B80030) compounds, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and, more recently, as powerful inhibitors of GSK-3β.[3] The indirubin scaffold has been the basis for the development of more potent and selective GSK-3β inhibitors. This guide will delve into the technical details of the research supporting the use of indirubin and its derivatives as GSK-3β inhibitors in AD models.

Quantitative Data on Indirubin and its Derivatives

The following tables summarize the quantitative data on the inhibitory activity of indirubin and its derivatives against GSK-3β and other relevant kinases, as well as their effects in various Alzheimer's disease models.

Table 1: In Vitro Kinase Inhibitory Activity of Indirubin and its Derivatives

| Compound | Target Kinase | IC50 Value | Reference |

| Indirubin | GSK-3β | 5-50 nM | [3] |

| Indirubin-3'-monoxime | GSK-3β | Potent inhibitor (specific IC50 not always provided) | |

| 7-Bromoindirubin-3'-oxime (7Bio) | GSK-3β | Moderate inhibitor | |

| Indirubin | CDK1/cyclin B | 50-100 nM | |

| Indirubin | CDK5/p25 | 50-100 nM |

Table 2: Effects of Indirubin Derivatives in In Vivo Alzheimer's Disease Models

| Compound | Animal Model | Dosage and Administration | Key Findings | Reference | | --- | --- | --- | --- | | Indirubin-3'-monoxime (IMX) | APP/PS1 transgenic mice | 20 mg/kg; 3 times weekly for 2 months | Attenuated spatial memory deficits; Decreased Aβ deposition and tau hyperphosphorylation; Reduced neuroinflammation. | | | 7-Bromoindirubin-3'-oxime (7Bio) | Aβ oligomer-induced cognitive impairment mouse model | 2.3–23.3 μg/kg | Prevented impairments in spatial cognition and recognition; Inhibited Aβ oligomer-induced neuroinflammation; Attenuated the decrease in synaptic proteins; Reduced tau hyperphosphorylation. | |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of indirubins as GSK-3β inhibitors in Alzheimer's disease models.

In Vitro GSK-3β Kinase Assay (ADP-Glo™ Based)

This protocol is adapted for the screening of indirubin compounds and is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS peptide)

-

Indirubin compound stock solution (in DMSO)

-

ATP solution

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the indirubin compound in Kinase Assay Buffer from the DMSO stock. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Enzyme and Substrate Preparation: Dilute the recombinant GSK-3β enzyme and the substrate peptide to their optimal concentrations in Kinase Assay Buffer. The optimal concentrations should be determined empirically through titration experiments.

-

Kinase Reaction:

-

To the wells of the microplate, add the diluted indirubin compound or vehicle control (Kinase Assay Buffer with the same percentage of DMSO).

-

Add the diluted GSK-3β enzyme to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

The final reaction volume is typically 10-25 µL.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

-

ADP Detection:

-

Add a volume of ADP-Glo™ Reagent equal to the reaction volume to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add a volume of Kinase Detection Reagent equal to the reaction volume to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the indirubin compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Aβ Oligomer-Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol describes how to assess the neuroprotective effects of indirubin compounds against Aβ oligomer-induced toxicity in the human neuroblastoma SH-SY5Y cell line using the MTT assay.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Aβ₁₋₄₂ peptide

-

Hexafluoroisopropanol (HFIP)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Indirubin compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)

-

96-well cell culture plates

Procedure:

-

Aβ Oligomer Preparation:

-

Dissolve Aβ₁₋₄₂ peptide in HFIP and evaporate the solvent to form a peptide film.

-

Resuspend the film in DMSO to a high concentration (e.g., 5 mM).

-

Dilute with cold PBS to a final concentration of 100 µM and incubate at 4°C for 24 hours to form oligomers.

-

-

Cell Culture and Treatment:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of the indirubin compound for 2 hours.

-

Add the prepared Aβ oligomers to the wells to a final concentration of 5-10 µM.

-

Incubate for 24-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Plot cell viability against the concentration of the indirubin compound to determine its neuroprotective effect.

-

Western Blotting for Phosphorylated Tau (p-Tau) and Phosphorylated GSK-3β (p-GSK-3β)

This protocol outlines the general steps for detecting changes in the phosphorylation status of tau and GSK-3β in cell lysates or brain tissue homogenates following treatment with indirubin compounds.

Materials:

-

Cell lysates or tissue homogenates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Tau at specific phosphorylation sites, anti-total Tau, anti-p-GSK-3β (Ser9), anti-total GSK-3β, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in lysis buffer.

-

Determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Specific antibody dilutions should be optimized based on the manufacturer's recommendations.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: PI3K/Akt/GSK-3β signaling pathway in Alzheimer's disease and the inhibitory action of Indirubin.

Caption: Experimental workflow for evaluating Indirubin derivatives in Alzheimer's disease models.

Conclusion

Indirubin and its derivatives have demonstrated significant potential as therapeutic agents for Alzheimer's disease through their potent inhibition of GSK-3β. The compiled data and detailed protocols within this guide offer a comprehensive resource for researchers in the field. In vitro studies have consistently shown that indirubins can effectively inhibit GSK-3β activity and protect neuronal cells from Aβ-induced toxicity. Furthermore, in vivo studies in mouse models of AD have revealed that treatment with indirubin derivatives can lead to improvements in cognitive function and a reduction in key pathological hallmarks of the disease. The provided signaling pathway and workflow diagrams serve to visually summarize the mechanism of action and the experimental approaches used to validate these findings. Further research focusing on the optimization of the pharmacokinetic and pharmacodynamic properties of indirubin derivatives is warranted to advance these promising compounds towards clinical applications for the treatment of Alzheimer's disease.

References

- 1. Cytotoxic Effect of Amyloid-β1-42 Oligomers on Endoplasmic Reticulum and Golgi Apparatus Arrangement in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indirubin Derivative 7-Bromoindirubin-3-Oxime (7Bio) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Arsenal of Indirubin: A Technical Guide to its Targets in Prostate Cancer

For Immediate Release

Prostate cancer, a leading cause of cancer-related mortality in men, continues to present significant therapeutic challenges, particularly in its advanced and aggressive forms. The natural compound Indirubin (B1684374) and its derivatives have emerged as promising anti-cancer agents, demonstrating potent inhibitory effects on key molecular pathways driving prostate cancer progression. This in-depth technical guide provides a comprehensive overview of the molecular targets of Indirubin in prostate cancer, tailored for researchers, scientists, and drug development professionals.

This guide synthesizes current scientific findings, presenting quantitative data on the efficacy of various Indirubin compounds, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways affected.

Key Molecular Targets of Indirubin in Prostate Cancer

Indirubin and its derivatives exert their anti-neoplastic effects in prostate cancer primarily through the inhibition of two critical signaling cascades: the Cyclin-Dependent Kinase (CDK) pathway, which governs cell cycle progression, and the Src/STAT3 signaling axis, a key regulator of cell proliferation, survival, and apoptosis.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest

Indirubins are potent inhibitors of CDKs, the master regulators of the cell cycle. By binding to the ATP-binding pocket of these kinases, Indirubin and its derivatives block their catalytic activity, leading to cell cycle arrest, predominantly at the G0/G1 and G2/M phases, and subsequent apoptosis.[1][2] In androgen-independent prostate cancer PC-3 cells, Indirubin has been shown to significantly inhibit the expression of Cyclin D1 and its downstream target c-myc, key proteins in the Wnt signaling pathway that drive cell cycle progression.[1]

Disruption of the Src-STAT3 Signaling Pathway

The Src-STAT3 signaling pathway is frequently overactivated in prostate cancer and plays a crucial role in tumor cell survival and proliferation.[3] Indirubin derivatives, such as E804, have been demonstrated to directly inhibit the kinase activity of Src.[4] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). The inactivation of STAT3 leads to the downregulation of anti-apoptotic proteins Mcl-1 and Survivin, ultimately triggering apoptosis in prostate cancer cells.

Quantitative Analysis of Indirubin's Efficacy

The following tables summarize the available quantitative data on the inhibitory effects of Indirubin and its derivatives on various molecular targets and prostate cancer cell lines.

| Compound | Target | IC50 Value | Assay Type | Reference |

| Indirubin Derivative E804 | Src Kinase | 0.43 µM | In vitro Kinase Assay | |

| Indirubin Derivative E804 | CDK1/cyclin B | 1.65 µM | In vitro Kinase Assay | |

| Indirubin Derivative E804 | CDK2/cyclin A | 0.54 µM | In vitro Kinase Assay | |

| Indirubin Derivative E804 | CDK1/cyclin E | 0.21 µM | In vitro Kinase Assay | |

| Indirubin-3'-monoxime | GSK-3β | 22 nM | In vitro Kinase Assay | |

| Indirubin-3'-monoxime | CDK5/p25 | 100 nM | In vitro Kinase Assay | |

| Indirubin-3'-monoxime | CDK1/cyclin B | 180 nM | In vitro Kinase Assay | |

| 6-Bromoindirubin-3'-oxime | GSK-3α/β | 5 nM | In vitro Kinase Assay |

| Compound | Cell Line | Effect | Concentration | Assay | Reference |

| Indirubin | PC-3 | 47.8% reduction in cell viability | 5 µmol/L | MTT Assay | |

| Indirubin | PC-3 | 86.4% reduction in cell viability | 10 µmol/L | MTT Assay | |

| Isoindigo Derivative | LNCaP | Inhibition of cell growth | Not specified | Not specified | |

| Isoindigo Derivative | PC-3 | Inhibition of cell growth | Not specified | Not specified | |

| Isoindigo Derivative | DU145 | Inhibition of cell growth | Not specified | Not specified |

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of Indirubin's mechanism of action, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the effects of Indirubin on prostate cancer cells.

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effects of Indirubin derivatives on prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Indirubin or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed prostate cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Indirubin or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Protein Expression

Objective: To analyze the effect of Indirubin on the expression and phosphorylation status of target proteins.

Materials:

-

Prostate cancer cells

-

Indirubin or its derivatives

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-c-myc, anti-p-Src (Tyr416), anti-Src, anti-p-STAT3 (Tyr705), anti-STAT3, anti-Mcl-1, anti-Survivin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Lysis: Treat cells with Indirubin, wash with cold PBS, and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Indirubin on the cell cycle distribution of prostate cancer cells.

Materials:

-

Prostate cancer cells

-

Indirubin or its derivatives

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with Indirubin for the desired time, then harvest and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Deconvolute the DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Indirubin and its derivatives represent a compelling class of compounds with significant potential for the treatment of prostate cancer. Their ability to simultaneously target multiple key oncogenic pathways, including the CDK and Src-STAT3 signaling networks, provides a multi-pronged attack on cancer cell proliferation and survival. The quantitative data and methodologies presented in this guide offer a solid foundation for further research and development in this promising area.

Future investigations should focus on a more comprehensive evaluation of a wider range of Indirubin derivatives against a panel of prostate cancer cell lines to identify compounds with enhanced potency and selectivity. Further elucidation of the downstream targets and the intricate molecular interactions within the affected signaling pathways will be crucial for optimizing therapeutic strategies and overcoming potential resistance mechanisms. The continued exploration of Indirubin's molecular arsenal (B13267) holds the key to unlocking new and effective treatments for prostate cancer.

References

- 1. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Indirubin's Attenuation of the Wnt/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which indirubin (B1684374) and its derivatives modulate the Wnt/β-catenin signaling pathway. The content herein is curated for professionals in research and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key biological processes.

Introduction to the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling cascade is a highly conserved pathway crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in a multitude of diseases, most notably cancer. In the canonical pathway, the absence of a Wnt ligand allows a "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen (B147801) Synthase Kinase 3β (GSK-3β), to phosphorylate β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon Wnt ligand binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation.[1][2]

Indirubin's Mechanisms of Action on the Wnt/β-catenin Pathway

Indirubin, a bis-indole alkaloid, and its derivatives have been identified as potent modulators of the Wnt/β-catenin pathway through multiple mechanisms. These compounds primarily exert an inhibitory effect, attenuating the signaling cascade at different key points.

Direct Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

A primary mechanism of action for indirubin is the direct inhibition of GSK-3β, a key component of the β-catenin destruction complex.[3] Indirubin derivatives bind to the ATP-binding pocket of GSK-3β, acting as ATP-competitive inhibitors.[4] This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization and nuclear translocation, which would paradoxically activate the pathway. However, many studies report an overall inhibitory effect on cancer cell proliferation, suggesting that the consequences of GSK-3β inhibition are context-dependent and that indirubins have other overriding effects. For instance, some indirubin derivatives, like 6-bromo-indirubin-3'-oxime (BIO), have been shown to inhibit GSK-3β, leading to β-catenin stabilization but also a reduction in glioma cell migration.[5] It is crucial to note that while GSK-3β inhibition is a well-established biochemical effect of indirubins, the ultimate cellular outcome can be complex and may involve other signaling pathways.

dot

References

- 1. mdpi.com [mdpi.com]

- 2. Wnt Pathway-Targeted Therapy in Gastrointestinal Cancers: Integrating Benchside Insights with Bedside Applications [mdpi.com]

- 3. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indirubins Decrease Glioma Invasion by Blocking Migratory Phenotypes in Both the Tumor and Stromal Endothelial Cell Compartments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Indirubin Treatment of SKOV3 Ovarian Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indirubin (B1684374), a natural compound derived from Indigofera tinctoria, has demonstrated significant anti-tumor properties in various cancer types.[1][2][3] In ovarian cancer, particularly the SKOV3 cell line, indirubin has been shown to inhibit cell viability, induce apoptosis, and modulate key signaling pathways involved in tumor progression.[4][5][6] These application notes provide a comprehensive protocol for the culture of SKOV3 cells and their treatment with indirubin as a standard compound for investigating its anti-cancer effects. The protocols outlined below detail methods for assessing cell viability, apoptosis, and cell cycle distribution, along with an overview of the implicated signaling pathways.

Data Presentation

The following tables summarize quantitative data on the effects of indirubin on ovarian cancer cells, providing a reference for expected experimental outcomes.

Table 1: IC50 Values of Indirubin in Ovarian Cancer Cell Lines

| Cell Line | Assay | Treatment Duration | IC50 Value (µM) | Reference |

| SKOV3 | MTT | Not Specified | 3.003 (plate culture) | [5][6] |

| SKOV3 | MTT | Not Specified | 4.253 (sphere culture) | [5][6] |

| A2780 | CCK-8 | 72 hours | ~4 | [4] |

| OVCAR3 | CCK-8 | 72 hours | ~4 | [4] |

Table 2: Apoptotic Effects of Indirubin on SKOV3 Cells

| Treatment Concentration (µM) | Treatment Duration | Apoptosis Detection Method | Observation | Reference |

| 2, 5 | 24 hours | Flow Cytometry (TUNEL) | Significant increase in apoptosis compared to control. | [5] |

Experimental Protocols

SKOV3 Cell Culture Protocol

This protocol outlines the standard procedure for maintaining and subculturing the human ovarian adenocarcinoma cell line, SKOV3.

Materials:

-

SKOV3 cell line (e.g., ATCC HTB-77)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

96-well plates

-